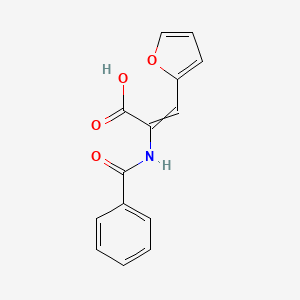

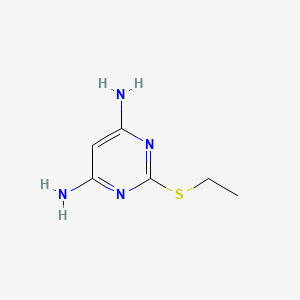

2-(Ethylthio)pyrimidine-4,6-diamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(Ethylthio)pyrimidine-4,6-diamine involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular formula of 2-(Ethylthio)pyrimidine-4,6-diamine is C6H10N4S . Its molecular weight is 170.24 . The InChI code is 1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10) .Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . The introduction of a new hydrophobic side chain using organolithium reagents has been reported .Physical And Chemical Properties Analysis

2-(Ethylthio)pyrimidine-4,6-diamine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-(Ethylthio)pyrimidine-4,6-diamine: serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The ethylthio group in the molecule can act as a leaving group or be modified to create more complex structures .

Material Science Research

In material science, this compound can be used to create novel organic semiconductors. Its molecular structure allows for the fine-tuning of electronic properties, which is essential for developing new materials for solar cells and light-emitting diodes (LEDs) .

Chemical Synthesis

2-(Ethylthio)pyrimidine-4,6-diamine: is used in chemical synthesis as a building block. Its reactive amine groups make it a versatile reagent for constructing larger, more complex molecules through various bond-forming reactions, including amidation and alkylation .

Chromatography

This compound can be employed as a stationary phase modifier in chromatography. Its unique structure can interact with analytes, potentially improving the separation of substances in a mixture, which is beneficial for analytical methods .

Analytical Chemistry

In analytical chemistry, 2-(Ethylthio)pyrimidine-4,6-diamine can be used as a derivatization agent for the detection of compounds with active hydrogen atoms, such as carboxylic acids and phenols, thereby enhancing their detectability in spectroscopic analysis .

Drug Discovery

The compound’s structure is similar to that of nucleobases, which are the building blocks of DNA and RNA. This similarity allows it to be used in drug discovery, particularly in the design of drugs that target nucleic acid processes, such as antiviral and anticancer agents .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-ethylsulfanylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGJVBQNURZQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357705 | |

| Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylthio)pyrimidine-4,6-diamine | |

CAS RN |

23994-93-6 | |

| Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize 2-(Ethylthio)pyrimidine-4,6-diamine and what structural information can be derived from them?

A1: While the specific spectroscopic techniques employed are not mentioned in the abstract, common methods for characterizing similar compounds include:

Q2: How was X-ray diffraction (XRD) used to determine the crystal structure of 2-(Ethylthio)pyrimidine-4,6-diamine and what insights did it provide?

A: X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern produced when X-rays interact with the crystalline sample of 2-(Ethylthio)pyrimidine-4,6-diamine, researchers can determine the precise positions of atoms, bond lengths, bond angles, and other structural parameters []. This information is crucial for understanding the molecule's physical and chemical properties, such as its melting point, solubility, and potential for intermolecular interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)